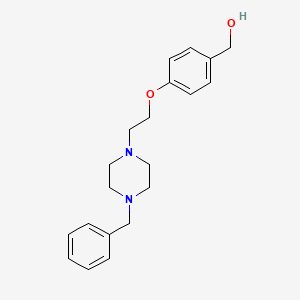

![molecular formula C10H7N3O B1342327 Pyrimido[1,2-a]benzimidazol-4-ol CAS No. 36320-82-8](/img/structure/B1342327.png)

Pyrimido[1,2-a]benzimidazol-4-ol

Descripción general

Descripción

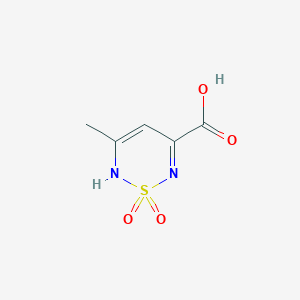

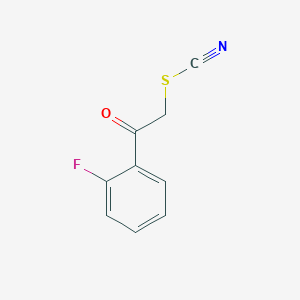

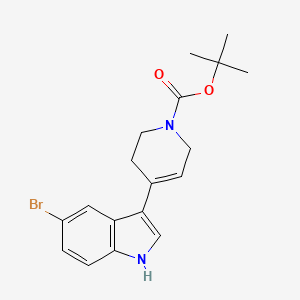

Pyrimido[1,2-a]benzimidazol-4-ol is a heterocyclic compound with the molecular formula C10H7N3O . It is structurally related to both benzimidazoles and azoloazines . Many derivatives of this compound have been synthesized and studied for their biological activity over the last decade .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. One approach involves the reactions of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate, leading to a series of pyrimido[1,2-a]benzimidazoles . Another method involves an atom-economical, one-pot, three-step cascade process .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered imidazole moiety . This structure allows it to interact easily with the biopolymers of the living system .Chemical Reactions Analysis

The chemical reactions of this compound and its derivatives have been studied. For instance, an alkylation reaction of the obtained compounds was studied . The conditions of the cyclocondensation reaction were optimized depending on the substituent .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Pyrimido[1,2-a]benzimidazoles have been synthesized via various methods, including the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole. These compounds have shown significant DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006).

- Other synthesis methods involve reacting 2-aminobenzimidazole with α, β-unsaturated nitriles and benzoylacetonitrile derivatives, leading to various pyrimido[1,2-a]benzimidazole derivatives (Abdelhamid et al., 1987).

Biological and Medicinal Applications

- Some pyrimido[1,2-a]benzimidazole derivatives display moderate cytotoxic activity against tumor cells. This is achieved through a chiral carbene-catalyzed [3+3] annulation of α-bromoenals with 2-aminobenzimidazoles (Xie et al., 2020).

- Antiparasitic properties have been observed in certain fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, showing excellent activities against Leishmania major parasites and Toxoplasma gondii (Nasr et al., 2023).

- Antimicrobial activities have been noted in new pyrimido[1,2-a]benzimidazole derivatives synthesized from 2-amino benzimidazole and chalcones. These compounds showed moderate to good activity against both gram-positive and gram-negative bacteria (Shah & Joshi, 2014).

- In vitro antiplatelet activity and molecular modeling studies of 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones have been conducted, showing good inhibitory properties towards platelet aggregation agonists (Di Braccio et al., 2013).

Green Chemistry and Environmental Considerations

- A green synthesis approach for 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives involves a three-component reaction in water under microwave irradiation, highlighting environmental benefits and convenience (Liu et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

10H-pyrimido[1,2-a]benzimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-9-5-6-11-10-12-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQZQJXCXOPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NC=CC(=O)N23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605013 | |

| Record name | Pyrimido[1,2-a]benzimidazol-4(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36320-82-8 | |

| Record name | Pyrimido[1,2-a]benzimidazol-4(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

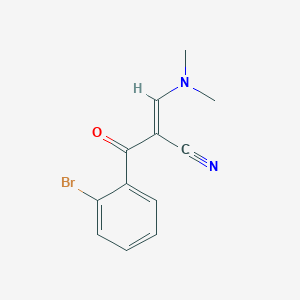

![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)